ethyl (2S)-2-hydroxypent-4-enoate CAS number
ethyl (2S)-2-hydroxypent-4-enoate CAS number
An In-depth Technical Guide to Ethyl (2S)-2-hydroxypent-4-enoate
CAS Number: 157920-22-4
This technical guide provides a comprehensive overview of ethyl (2S)-2-hydroxypent-4-enoate, a valuable chiral building block in organic synthesis. The document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Chemical and Physical Properties
Ethyl (2S)-2-hydroxypent-4-enoate is an α-hydroxy ester with a terminal alkene group, making it a versatile precursor for a variety of more complex molecules.[1] Its chemical and physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | [2][3][4] |
| Molecular Weight | 144.17 g/mol | [1][2][3][4] |
| IUPAC Name | ethyl 2-hydroxypent-4-enoate | [4] |
| Synonyms | Ethyl 2-Hydroxy-4-pentenoate | [2] |
| Boiling Point (Predicted) | 191.2 ± 20.0 °C | [5] |
| Density (Predicted) | 1.025 ± 0.06 g/cm³ | [5] |
| Topological Polar Surface Area | 46.53 Ų | [2] |
| LogP | 0.4865 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 4 | [2] |
| SMILES | C=CCC(O)C(OCC)=O | [2] |
| InChI Key | BHBWGDPROGTKMS-UHFFFAOYSA-N | [1] |
Spectroscopic Data
Key spectroscopic data for the characterization of ethyl 2-hydroxypent-4-enoate are provided below.
| Type | Data |
| ¹H NMR (CDCl₃) | δ 5.80 (dddd, J = 17.2, 10.2, 7.2 Hz, 1H, CH₂=CH), 4.31–4.19 (m, 3H, OCH₂CH₃ and OH), 1.30 (t, J = 7.1 Hz, 3H, CH₃)[1] |
Experimental Protocols
Several synthetic routes for ethyl 2-hydroxypent-4-enoate have been reported. The following are detailed methodologies for key synthetic procedures.
Synthesis via Tin-Mediated Reaction
This method involves the reaction of ethyl glyoxylate with allyl bromide and powdered tin.
Experimental Protocol:
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To a suspension of powdered tin in ethanol, add ethyl glyoxylate and allyl bromide.
-
Subject the reaction mixture to sonication at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 2-hydroxypent-4-enoate as a colorless oil.
Synthesis via Reaction with Allyltrimethylsilane
This method utilizes a Lewis acid catalyst for the reaction between ethyl 2-oxoacetate and allyltrimethylsilane.[1]
Experimental Protocol:
-
Dissolve ethyl 2-oxoacetate and allyltrimethylsilane in dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add boron trifluoride diethyl etherate as a catalyst to the solution at room temperature.[1]
-
Reflux the reaction mixture for 3 hours, monitoring the progress by TLC.[1]
-
After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the final product.
Applications in Research and Development
Ethyl (2S)-2-hydroxypent-4-enoate serves as a versatile intermediate in various scientific applications.
-
Organic Synthesis: It is a key building block for the synthesis of more complex molecules and natural products.[1] It can be a precursor for silylated derivatives, which offer improved stability and lipophilicity.[1]
-
Drug Development: The compound and its derivatives are being investigated for their potential therapeutic properties.[1] Studies have explored its potential anticancer and anti-inflammatory activities.[1] Some research suggests it may inhibit cancer cell proliferation by modulating specific signaling pathways.[1]
-
Industrial Chemistry: It is utilized in the production of polymers and resins.[1]
Metabolic and Enzymatic Interactions
The metabolic fate of ethyl 2-hydroxypent-4-enoate can involve enzymatic transformations. Esterases and oxidoreductases can hydrolyze the ester bond and facilitate oxidation-reduction reactions, respectively.[1] These metabolic processes can lead to the formation of bioactive metabolites.[1]
Visualizations
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and purification of ethyl 2-hydroxypent-4-enoate.
References
- 1. Ethyl 2-hydroxypent-4-enoate | 157920-22-4 | Benchchem [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. ethyl 2-hydroxypent-4-enoate CAS#: 157920-22-4 [chemicalbook.com]
- 4. Ethyl 2-Hydroxy-4-pentenoate 95% | CAS: 157920-22-4 | AChemBlock [achemblock.com]
- 5. ethyl 2-hydroxypent-4-enoate CAS#: 157920-22-4 [m.chemicalbook.com]
